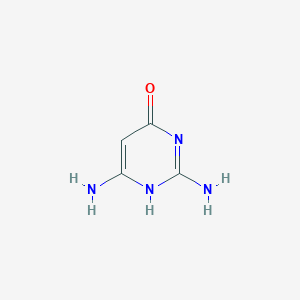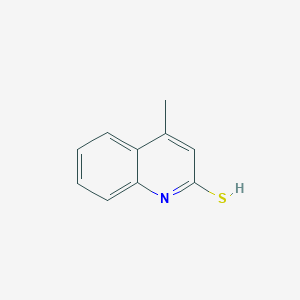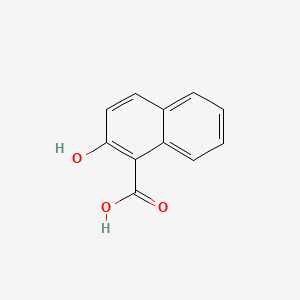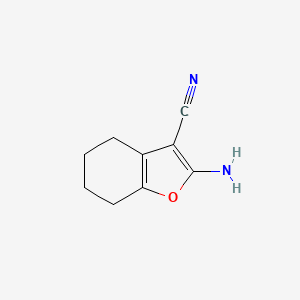
4,5-Difluorophthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluorophthalamic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid, where two hydrogen atoms in the aromatic ring are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluorophthalamic acid typically involves the synthesis of intermediates such as 4,5-difluoro-1,2-benzenedinitrile. One method includes reacting 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then cooled, and tris(dibenzylideneacetone)dipalladium and 1,1’-bis(diphenylphosphino)ferrocene are added under nitrogen protection. Zinc cyanide is slowly added to complete the reaction .
Industrial Production Methods: For industrial production, the process involves reacting 4,5-dichlorophthalic anhydride with potassium fluoride in a high-pressure reaction kettle at 180°C for 24 hours using sulfolane as a solvent. The mixture is then cooled, washed with alkali, and acidified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide and hydroxylamine hydrochloride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Aplicaciones Científicas De Investigación
4,5-Difluorophthalamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic photoelectric materials, especially in organic photovoltaic solar cells
Mecanismo De Acción
The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
4,5-Difluorophthalic Anhydride: A closely related compound used in similar applications.
N,N-Diethyl-3,6-difluorophthalamic acid: Another derivative with distinct properties and uses
Uniqueness: 4,5-Difluorophthalamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic materials and in various research applications .
Propiedades
IUPAC Name |
2-carbamoyl-4,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVZAMDBUCGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium-3-carboxylate](/img/structure/B7761338.png)









